molecular formula C19H17N3O4S B609570 NI-57

NI-57

Cat. No.: B609570
M. Wt: 383.4 g/mol
InChI Key: UEMQPCYDWCSVCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diphenhydramine is a first-generation antihistamine primarily used to treat allergies, insomnia, and symptoms of the common cold. It was first developed by George Rieveschl and came into commercial use in 1946 . Diphenhydramine is available under various brand names, including Benadryl, and is known for its sedative effects .

Comparison with Similar Compounds

    Doxylamine: Another first-generation antihistamine used for treating insomnia and allergies.

    Dimenhydrinate: A compound that contains diphenhydramine and is used to treat motion sickness.

Uniqueness: Diphenhydramine is unique due to its wide range of applications, including its use as an antihistamine, sedative, and antiemetic. Its ability to cross the blood-brain barrier and exert central nervous system effects distinguishes it from other antihistamines .

Properties

IUPAC Name

4-cyano-N-(1,3-dimethyl-2-oxoquinolin-6-yl)-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-12-8-14-10-15(5-6-16(14)22(2)19(12)23)21-27(24,25)18-7-4-13(11-20)9-17(18)26-3/h4-10,21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMQPCYDWCSVCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)C#N)OC)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: NI-57 exhibits a high binding affinity for the bromodomains of the BRPF family of proteins, specifically BRPF1, BRPF2, and to a lesser extent, BRPF3. [, , ]

ANone: this compound binds to the acetyl-lysine binding pocket of BRPF bromodomains, competing with acetylated lysine residues on histone tails. [, ] This interaction disrupts the association of BRPF proteins with chromatin, impacting downstream gene expression. []

ANone: Inhibition of BRPF bromodomains by this compound has been shown to impair osteoclast differentiation, suggesting a key role for BRPF proteins in regulating gene expression during this process. [] Additionally, some evidence indicates that this compound might selectively inhibit the growth of specific AML (acute myeloid leukemia) cell lines. []

ANone: The molecular formula of this compound is C19H17N3O4S, and its molecular weight is 383.43 g/mol. [, ]

ANone: While the provided research abstracts do not delve into detailed spectroscopic data, the characterization of this compound likely involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity. [, ]

ANone: this compound is primarily investigated for its ability to inhibit BRPF bromodomains and is not reported to possess catalytic properties. [, , ]

ANone: The development of this compound as a BRPF bromodomain inhibitor likely involved computational chemistry techniques, such as structure-based drug design and virtual screening, although the provided abstracts do not elaborate on these aspects. []

ANone: Research on this compound and related analogs led to the development of a tunable SAR model for BRPF bromodomains. [] By modifying the N-methylquinolin-2(1H)-one core structure, researchers can fine-tune the potency and selectivity of these inhibitors for specific BRPF family members. []

ANone: While specific stability data for this compound is not presented in the abstracts, researchers typically evaluate the stability of chemical probes under various conditions (temperature, pH, etc.) to ensure their reliability in biological experiments. [] Formulations might be explored to improve solubility, bioavailability, and stability if this compound advances as a potential therapeutic agent.

ANone: The provided research abstracts do not specify SHE regulations for this compound. As a research compound, standard laboratory safety practices and guidelines for handling potentially hazardous materials would apply.

ANone: Studies on this compound revealed excellent oral and intravenous pharmacokinetic profiles in mice, indicating favorable absorption, distribution, metabolism, and excretion properties. []

ANone: The efficacy of this compound has been evaluated in various in vitro and in vivo settings. These include:

  • nanoBRET and FRAP assays: Demonstrating target engagement of BRPF1B and BRPF2 with this compound in live cells. []
  • Cellular assays: Showing this compound's ability to modulate cellular phenotypes at low micromolar concentrations in both cancer and inflammatory models. []
  • Primary cell differentiation assays: Demonstrating that this compound impairs RANKL-induced differentiation of primary murine bone marrow cells and human primary monocytes into bone-resorbing osteoclasts. []

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